Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-
Description
General Overview of the Coumarin (B35378) Class in Chemical and Biological Sciences
Coumarins are a large family of benzopyrone compounds, both naturally occurring and synthetic, that are a cornerstone of chemical and biological research. nih.gov Their simple, yet versatile, scaffold has made them a "privileged structure" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. orientjchem.org
The history of coumarins began in 1820 with the isolation of the parent compound, coumarin, from the tonka bean (Dipteryx odorata). Initially recognized for its pleasant sweet odor, its scientific significance skyrocketed with the discovery of dicoumarol, a 4-hydroxycoumarin (B602359) derivative, in spoiled sweet clover hay. This compound was identified as the causative agent of a hemorrhagic disease in cattle, which led to the development of the first oral anticoagulant drug, warfarin. wikipedia.org This landmark discovery cemented the importance of coumarin derivatives in medicinal chemistry and continues to drive research into their diverse biological activities. hu.edu.jo
The structural diversity of coumarins is vast, with over 1,300 derivatives identified from natural sources alone. orientjchem.org They are broadly classified based on the substitutions on their benzopyrone core. The main classes found in academic literature include:
Simple Coumarins: These are hydroxylated, alkoxylated, or alkylated derivatives of the parent coumarin structure.
Furanocoumarins: These possess a furan (B31954) ring fused to the coumarin nucleus, and can be of a linear (psoralen-type) or angular (angelicin-type) structure.
Pyranocoumarins: Similar to furanocoumarins, these have a pyran ring fused to the coumarin scaffold, also existing in linear and angular forms.
Pyrone-Substituted Coumarins: This class includes compounds with substitutions on the pyrone ring, such as the significant 4-hydroxycoumarins.
Table 1: Classification of Coumarin Derivatives
| Class | General Structure | Examples |
| Simple Coumarins | Benzopyrone with simple substitutions | Umbelliferone, Esculetin, Scopoletin |
| Furanocoumarins | Furan ring fused to the coumarin core | Psoralen, Bergapten, Angelicin |
| Pyranocoumarins | Pyran ring fused to the coumarin core | Xanthyletin, Seselin |
| Pyrone-Substituted | Substitutions on the pyrone ring | Dicoumarol, Warfarin |
Specificity of 3-(2,6-diethylphenyl)-4-hydroxycoumarin within Coumarin Research
Within the extensive family of coumarins, the 4-hydroxycoumarin subclass is of particular interest due to its profound biological effects. The specific compound, 3-(2,6-diethylphenyl)-4-hydroxycoumarin, belongs to a group of 3-aryl-4-hydroxycoumarins that are actively investigated for their potential as therapeutic agents.
The investigation into substituted 4-hydroxycoumarins is primarily driven by their well-established role as vitamin K antagonists, which gives them their hallmark anticoagulant activity. wikipedia.org The 4-hydroxy group is a critical feature for this activity, and the substituent at the 3-position is a key determinant of the compound's potency and pharmacokinetic properties. hu.edu.jo Research has shown that a large aromatic or lipophilic substituent at the 3-position is essential for anticoagulant action. wikipedia.org Beyond anticoagulation, various 3-substituted 4-hydroxycoumarins have been explored for a range of other pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov
While specific research on the 3-(2,6-diethylphenyl) substitution is not extensively documented in publicly available literature, the rationale for such a structural modification can be inferred from established principles in medicinal chemistry. The introduction of a phenyl group at the 3-position creates a 3-aryl-4-hydroxycoumarin, a class known for its diverse biological activities. nih.gov The further addition of two ethyl groups at the 2 and 6 positions of the phenyl ring introduces several key features:
Steric Bulk: The diethyl substitution adds significant steric hindrance around the bond connecting the phenyl ring to the coumarin core. This can influence how the molecule binds to its biological target, potentially increasing selectivity or altering its mode of action.
Lipophilicity: The alkyl (ethyl) groups increase the lipophilicity (fat-solubility) of the molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential as a drug candidate.
Conformational Restriction: The ortho-substituents (at positions 2 and 6) can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This can be advantageous if that particular conformation is the one required for optimal interaction with a biological receptor.
Academic Research Focus and Scope for 3-(2,6-diethylphenyl)-4-hydroxycoumarin
Given the foundational knowledge of 4-hydroxycoumarins, the academic research focus for a novel derivative like 3-(2,6-diethylphenyl)-4-hydroxycoumarin would likely encompass several key areas. The primary line of investigation would be to determine its anticoagulant properties, comparing its potency and duration of action to established drugs like warfarin.
Furthermore, research would likely explore other potential biological activities. The antioxidant capacity of 3-aryl-4-hydroxycoumarins is an area of active study, and the electronic and steric nature of the 2,6-diethylphenyl group could modulate this activity. nih.govresearchgate.net Other potential areas of investigation would include its anti-inflammatory, antimicrobial, and cytotoxic effects against cancer cell lines, as these are known activities within the broader coumarin class.
The synthesis of this specific compound would also be a key research focus, with studies aimed at developing efficient and high-yield synthetic routes. nih.gov Detailed structural elucidation using techniques like NMR and X-ray crystallography would be essential to confirm its chemical structure and understand its three-dimensional conformation, which is critical for understanding its biological function. While detailed research findings on 3-(2,6-diethylphenyl)-4-hydroxycoumarin are not widely available, its structural features place it as a compound of significant interest for further exploration within the rich and diverse field of coumarin chemistry.
Spectroscopic and Structural Analysis of 3-(2,6-diethylphenyl)-4-hydroxycoumarin Inaccessible in Publicly Available Research
A thorough investigation of scientific databases and academic research for spectroscopic data on the chemical compound Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, also known as Fenfuron, has revealed a significant lack of publicly available information. Detailed experimental data required for a comprehensive structural elucidation, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), could not be located in the searched resources.
Consequently, the generation of a detailed article focusing on the specific spectroscopic characterization of 3-(2,6-diethylphenyl)-4-hydroxycoumarin, as outlined in the requested structure, is not possible at this time. The required subsections—Proton NMR (¹H NMR) Analysis, Carbon-13 NMR (¹³C NMR) Analysis, Analysis of Functional Groups via IR Spectroscopy, Electronic Transitions and UV-Vis Spectral Properties, and Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis—all necessitate specific, experimentally determined data for this exact compound.
While general spectroscopic characteristics of the parent molecule, 4-hydroxycoumarin, and other derivatives are well-documented, this information cannot be accurately extrapolated to the 3-(2,6-diethylphenyl) substituted variant without direct experimental evidence. The presence of the 2,6-diethylphenyl group at the 3-position of the coumarin ring system would significantly influence the chemical environment of the protons and carbon atoms, leading to unique shifts in NMR spectra. Similarly, vibrational modes in IR spectroscopy, electronic transitions in UV-Vis spectroscopy, and fragmentation patterns in mass spectrometry would be specific to the entire molecular structure of 3-(2,6-diethylphenyl)-4-hydroxycoumarin.
Without access to research articles, patents, or database entries that specifically report the synthesis and spectroscopic characterization of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research or access to proprietary chemical data would be necessary to fulfill this request.
Structure
2D Structure
Properties
CAS No. |
73791-08-9 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(2,6-diethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-3-12-8-7-9-13(4-2)16(12)17-18(20)14-10-5-6-11-15(14)22-19(17)21/h5-11,20H,3-4H2,1-2H3 |
InChI Key |
QYOMYBJKLVZQEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation in Academic Research
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a detailed three-dimensional electron density map from which the atomic positions can be determined.
While specific SC-XRD data for Coumarin (B35378), 3-(2,6-diethylphenyl)-4-hydroxy- is not available in the reviewed literature, studies on analogous coumarin derivatives provide insight into the expected structural features. For instance, analyses of other 4-hydroxycoumarin (B602359) derivatives consistently show that the fused 2H-chromene ring system is essentially planar researchgate.net. The diffraction data for such compounds allow for the precise determination of the crystal system, space group, and unit cell dimensions, as seen in the crystallographic study of 2-Oxo-2H-chromen-7-yl 4-tert-butylbenzoate, which crystallizes in the P 1 21/c 1 space group nih.gov. It is anticipated that an SC-XRD analysis of the title compound would similarly confirm the planarity of the coumarin core and reveal the specific orientation of the 2,6-diethylphenyl substituent relative to this core.
Beyond individual molecular structures, SC-XRD data is invaluable for analyzing how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. In the solid-state structures of many coumarin derivatives, weak C—H⋯O hydrogen bonds are critical in defining the architecture researchgate.net.
Studies on related compounds have demonstrated that these interactions can link molecules into distinct motifs, such as inversion-related dimers researchgate.net. The nature and orientation of substituents on the coumarin scaffold significantly influence these interactions and the resulting packing arrangement nih.gov. The analysis of crystal packing for Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy- would focus on identifying key intermolecular contacts, such as hydrogen bonds involving the 4-hydroxy group and potential π–π stacking interactions between the aromatic rings. Understanding these forces is essential for explaining the physical properties of the solid material.
Computational and Theoretical Investigations of Coumarin, 3 2,6 Diethylphenyl 4 Hydroxy
Quantum Chemical Calculations for Electronic Structure and Reactivity
Non-Linear Optical (NLO) Properties Calculations
Without dedicated research on Coumarin (B35378), 3-(2,6-diethylphenyl)-4-hydroxy- , any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. Further research in the field of computational chemistry would be required to produce the specific data requested.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as a coumarin derivative, might bind to a biological target, typically a protein or enzyme. These methods are crucial for understanding the molecular basis of a compound's activity and for designing new, more potent molecules.
Prediction of Ligand-Target Binding Modes
For a compound like Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, docking studies would be employed to predict its orientation and conformation within the active site of a relevant biological target. For 4-hydroxycoumarins, a primary target is the Vitamin K epoxide reductase (VKOR), which is key in the blood coagulation cascade. mdpi.comwikipedia.org
A typical docking simulation would involve:
Obtaining the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparing the structure of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy- using molecular modeling software.
Using a docking program (e.g., AutoDock, GOLD) to systematically place the coumarin molecule into the binding site of the target protein and score the different poses based on factors like binding energy.
Analysis of Hydrogen Bonding and Other Intermolecular Interactions
Once a plausible binding mode is predicted, a detailed analysis of the intermolecular forces stabilizing the ligand-target complex is performed. For Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, key interactions would likely involve:
Hydrogen Bonding: The 4-hydroxy group is a critical pharmacophore for many 4-hydroxycoumarin (B602359) derivatives and is expected to form crucial hydrogen bonds with amino acid residues in the active site of the target enzyme. researchgate.netmdpi.com Computational studies on related compounds confirm the importance of this interaction for binding. opensciencepublications.comresearchgate.netopensciencepublications.com
Hydrophobic Interactions: The benzopyrone core and the 2,6-diethylphenyl substituent provide significant hydrophobic surfaces. The ethyl groups, in particular, would be analyzed for their interactions with nonpolar pockets within the enzyme's active site.
π-π Stacking: The aromatic rings of the coumarin core and the phenyl substituent could engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the binding site.
These interactions are fundamental to the stability of the ligand-protein complex, and their analysis provides insights into why certain structural features contribute to biological activity.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are essential for optimizing lead compounds into potent drug candidates.
Correlation of Structural Features with Biological Response
SAR studies for 3-aryl-4-hydroxycoumarins would investigate how modifications to the structure affect a specific biological response (e.g., anticoagulant activity, anticancer effects). For Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, the key structural features to analyze would be:
The 4-hydroxycoumarin scaffold: This core is generally essential for the anticoagulant activity seen in related drugs like warfarin. mdpi.comnih.gov
The 3-aryl substituent: The nature and substitution pattern on the phenyl ring at position 3 dramatically influence activity. researchgate.netresearchgate.netnih.gov The presence of bulky, hydrophobic groups like the 2,6-diethylphenyl moiety would be compared to other substitutions (e.g., smaller alkyl groups, electron-withdrawing or -donating groups) to understand the impact of steric bulk and lipophilicity on potency and selectivity. nih.govnih.gov SAR studies on related compounds have shown that the size and electronic properties of this substituent are critical determinants of biological activity. nih.gov
A hypothetical SAR study might compare the activity of the 2,6-diethylphenyl derivative to its 2,6-dimethylphenyl or unsubstituted phenyl counterparts to precisely determine the effect of the ethyl groups.
Computational Approaches to SAR/QSAR Modeling
QSAR modeling uses statistical methods to create a mathematical relationship between chemical structure and biological activity. nih.govresearchgate.netmdpi.com For a series of 3-aryl-4-hydroxycoumarin derivatives including the 3-(2,6-diethylphenyl) analog, a QSAR study would involve:
Data Set Compilation: Gathering a set of related coumarin derivatives with their measured biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological descriptors. nih.govnih.gov
Model Generation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the observed activity. nih.govresearchgate.net
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.govnih.gov
A resulting QSAR model might look like: Biological Activity = c0 + c1(Descriptor A) + c2(Descriptor B) + ...
The descriptors in a successful model would provide quantitative insight into the properties driving the biological activity. For instance, the model could reveal that increased steric bulk at the ortho positions of the 3-phenyl ring (as with the diethyl groups) positively or negatively correlates with activity, thus guiding the design of new, potentially more active compounds. nih.gov
Biological Activities and Mechanistic Investigations at the Molecular and Cellular Level
Mechanism of Enzyme Inhibition
The coumarin (B35378) scaffold is a cornerstone in the development of various enzyme inhibitors. Derivatives of 4-hydroxycoumarin (B602359) and 3-phenylcoumarin (B1362560), in particular, have been extensively studied for their inhibitory effects on several key enzymes, demonstrating diverse mechanisms of action at the molecular level.
Coumarin derivatives represent a unique class of carbonic anhydrase (CA) inhibitors that operate through a "prodrug" mechanism. nih.gov Unlike classical sulfonamide inhibitors that directly target the zinc ion in the enzyme's active site, coumarins are initially inactive and require enzymatic transformation to exert their inhibitory effect. nih.govscispace.com This mechanism contributes to their notable isoform selectivity. nih.govscispace.com
The inhibitory action of coumarins against carbonic anhydrases is initiated by the enzyme's own esterase activity. nih.govnih.gov The α-carbonic anhydrases are known to be catalytically versatile, capable of hydrolyzing various esters. nih.govresearchgate.net In the case of coumarin inhibitors, the CA enzyme mediates the hydrolysis of the coumarin's defining lactone ring. nih.govscispace.com This reaction opens the ring structure, converting the coumarin prodrug into its active form, a corresponding 2-hydroxy-cinnamic acid derivative. nih.govscispace.com The efficiency of this hydrolysis can be influenced by the specific CA isoform and the substitution pattern on the coumarin scaffold.
Following the enzymatic hydrolysis of the lactone ring, the resulting 2-hydroxy-cinnamic acid binds to a region distinct from where traditional inhibitors bind. nih.gov X-ray crystallography studies have revealed that the active inhibitor does not coordinate with the catalytic Zn(II) ion. nih.gov Instead, it physically obstructs the entrance to the enzyme's active site cavity. nih.govnih.govnih.gov This binding location is characterized by a high degree of amino acid variability among the different CA isoforms, which is the basis for the high selectivity of coumarin-based inhibitors. nih.gov Structural analyses show that the inhibitor interacts with amino acid residues such as Trp5, Asn62, His64, Asn67, Gln92, and Thr200, effectively blocking the substrate's access to the catalytic center. nih.gov
The 3-phenylcoumarin scaffold is a promising framework for potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of neurodegenerative conditions like Parkinson's disease. nih.govnih.gov Many synthesized 3-phenylcoumarin derivatives exhibit preferential inhibition of the MAO-B isoform, with activities ranging from the micromolar to the nanomolar and even picomolar range. nih.govmdpi.com In contrast, significant inhibitory activity against the MAO-A isoform is less common within this class of compounds. nih.gov
The inhibitory potency and selectivity of 3-phenylcoumarins against MAO isoforms are heavily influenced by their substitution patterns. Structure-activity relationship (SAR) studies have elucidated several key determinants for effective MAO-B inhibition.
Position of Phenyl Group: The presence of a phenyl ring at the C-3 position of the coumarin core is a significant factor for enhancing MAO-B inhibition. scienceopen.comscienceopen.com
Substitution on the 3-Phenyl Ring: The position of substituents on the 3-phenyl ring is crucial. Substitutions at the meta and para positions are generally more favorable for MAO-B inhibition than those at the ortho position. nih.gov For instance, 6-Chloro-3-(3'-methoxyphenyl)coumarin was identified as a highly potent MAO-B inhibitor. nih.gov
Substitution on the Coumarin Core: Modifications to the main coumarin ring also play a role. For example, the presence of methyl, methoxy, or bromine substituents, particularly at position 6, can potentiate MAO-B activity and selectivity. mdpi.com
Role of the 4-Hydroxy Group: Studies comparing 3-phenylcoumarins with their 4-hydroxy counterparts have found that the absence of the hydroxyl group at the 4-position can lead to greater MAO-B inhibitory activity. nih.gov
| Compound Class | Target Enzyme | Key Structural Features for Activity | Observed Potency |
|---|---|---|---|
| 3-Phenylcoumarins | MAO-B | Phenyl group at C-3; Substituents at meta/para positions of the phenyl ring; Absence of 4-OH group. | IC50 values in the nM to pM range. nih.govmdpi.com |
| 4-Hydroxy-3-phenylcoumarins | MAO-B | Generally less active than their 4-unsubstituted counterparts. | Generally higher IC50 values compared to 3-phenylcoumarins. nih.gov |
| Substituted 3-Phenylcoumarins | MAO-A | Generally weak inhibitors; some specific substitutions may confer activity. | Typically high IC50 values or inactive. nih.gov |
4-Hydroxycoumarin and its derivatives are renowned for their anticoagulant properties, which stem from their ability to inhibit the enzyme Vitamin K epoxide reductase (VKOR). mdpi.comewha.ac.kr This integral membrane protein is a critical component of the vitamin K cycle, which is essential for the post-translational modification (carboxylation) of several blood clotting factors. mdpi.comnih.gov
By inhibiting VKOR, 4-hydroxycoumarins act as vitamin K antagonists. mdpi.comewha.ac.kr The inhibition prevents the recycling of vitamin K epoxide back to its active, reduced form (vitamin K hydroquinone). mdpi.com This limitation of active vitamin K impairs the function of vitamin K-dependent carboxylase, leading to the production of under-carboxylated and therefore inactive clotting factors II, VII, IX, and X. litfl.com The resulting decrease in functional clotting factors leads to the anticoagulant effect. litfl.com The binding of these inhibitors to VKOR is reversible. nih.gov
Inhibition of Other Enzymes (e.g., Tyrosinase, Lipoxygenase, DNA Gyrase B Subunit, Protein Kinases, Sulfatases, Aromatases, Caspases, Cholinesterase, α-Glucosidase, α-Amylase)
The 3-aryl-4-hydroxycoumarin framework is a versatile inhibitor of various enzymes implicated in a range of pathological conditions.
Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis, tyrosinase is a target for treating hyperpigmentation disorders. nih.govnih.gov Several 3-arylcoumarin derivatives have demonstrated potent, competitive inhibition of mushroom tyrosinase, with some analogues showing activity significantly greater than the standard inhibitor, kojic acid. researchgate.net For instance, one 3-arylcoumarin compound exhibited an IC50 value of 0.19 μM, approximately 100 times more potent than kojic acid. researchgate.net
Aromatase: This enzyme is critical for the final step of estrogen biosynthesis, making it a crucial target in the treatment of estrogen-dependent breast cancer. nih.govnih.gov Coumarin derivatives have been identified as effective aromatase inhibitors. nih.gov A notable example, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin, acts as a potent competitive inhibitor with a Ki value of 84 nM. semanticscholar.org
Cholinesterase: Acetylcholinesterase (AChE) inhibition is a primary strategy for managing Alzheimer's disease. nih.gov Various derivatives of 4-hydroxycoumarin and 7-hydroxycoumarin have been synthesized and found to be powerful AChE inhibitors. ut.ac.irbohrium.comnih.gov Some of these compounds exhibit a dual-binding mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can be advantageous in preventing amyloid-β aggregation. ssu.ac.ir
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov A wide range of coumarin derivatives, including those with the 4-hydroxycoumarin core, have shown significant inhibitory activity against α-glucosidase, often exceeding the potency of the clinical drug acarbose. frontiersin.orgnih.govresearchgate.netmdpi.com Kinetic analyses have indicated that some of these compounds act as mixed-type inhibitors. frontiersin.org
| Enzyme Target | Representative Coumarin Derivative | Inhibition Data (IC50/Ki) | Mechanism of Inhibition |
| Tyrosinase | 3-Arylcoumarin (Compound 12b) | IC50: 0.19 μM researchgate.net | Competitive researchgate.net |
| Aromatase | 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin | Ki: 84 nM semanticscholar.org | Competitive semanticscholar.org |
| Acetylcholinesterase | N-(1-benzylpiperidin-4-yl)acetamide derivative | IC50: 1.6 μM bohrium.com | Mixed-type bohrium.comssu.ac.ir |
| α-Glucosidase | Coumarin-chalcone derivative (Compound 3t) | IC50: 24.09 μM frontiersin.org | Mixed-type frontiersin.org |
Modulation of Cellular Pathways
The 3-aryl-4-hydroxycoumarin structure has the potential to influence fundamental cellular processes, including apoptosis, cell cycle progression, and signal transduction, which are often dysregulated in diseases like cancer.
Apoptosis Induction (e.g., Caspase Activation, Bcl-2/Bax Modulation, Mitochondrial Membrane Potential, ROS Generation)
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its induction is a key goal of many anticancer therapies.
Caspase Activation: The apoptotic cascade culminates in the activation of effector caspases, such as caspase-3 and caspase-7. nih.gov The generation of reactive oxygen species (ROS) can trigger the intrinsic apoptotic pathway, leading to the activation of initiator caspase-9, which in turn activates caspase-3. nih.gov
Bcl-2/Bax Modulation: The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is a crucial checkpoint for apoptosis. nih.govmdpi.com A high Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent cell death. nih.gov
Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is essential for cell survival. An increase in ROS can cause depolarization of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway. nih.govnih.gov Certain coumarin-related compounds have been shown to induce mitochondrial dysfunction, leading to apoptosis. nih.gov
ROS Generation: While often associated with cellular damage, elevated levels of intracellular ROS can serve as a signal to trigger apoptosis in cancer cells. nih.govresearchgate.net Many phytochemicals exert their anticancer effects through the deliberate generation of ROS, overwhelming the cell's antioxidant capacity and initiating cell death pathways. nih.gov
Cell Cycle Regulation (e.g., G0/G1, G2/M Phase Arrest)
The ability to halt the cell cycle is a hallmark of many chemotherapeutic agents. While specific data on G0/G1 or G2/M phase arrest by 3-aryl-4-hydroxycoumarins is limited in the provided context, related natural compounds such as the arylnaphthalene lignan (B3055560) Diphyllin are known to induce cell cycle arrest in the S-phase, thereby inhibiting cellular proliferation. researchgate.net This mechanism is fundamental to preventing the replication of damaged DNA and controlling tumor growth.
Regulation of Signal Transduction Pathways (e.g., PI3K/Akt/mTOR, Nrf2, NF-κB)
PI3K/Akt/mTOR: This pathway is a central regulator of cell growth, survival, and proliferation. In certain cellular contexts, natural coumarins like daphnetin (B354214) have demonstrated the ability to modulate this pathway, for instance by upregulating PI3K and Akt levels. nih.gov
Nrf2: The Keap1-Nrf2 signaling pathway is the master regulator of the cellular antioxidant response. researchgate.net Numerous coumarins and other phytochemicals are known activators of Nrf2. nih.govnih.gov Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of cytoprotective genes, defending the cell against oxidative stress. researchgate.netmdpi.com
NF-κB: The transcription factor NF-κB is a pivotal mediator of inflammatory responses. nih.gov There is significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 often leads to the suppression of NF-κB activity, thus providing a molecular link between antioxidant and anti-inflammatory effects. nih.gov
Interactions with Microtubules
Information regarding the direct interaction of 3-aryl-4-hydroxycoumarin derivatives with microtubules is not available in the provided search results.
Advanced Research Methodologies and Future Directions in Coumarin, 3 2,6 Diethylphenyl 4 Hydroxy Studies
Application of Advanced Analytical Techniques in Research
Modern analytical methods are crucial for elucidating the complex interactions of coumarin (B35378) derivatives at the cellular and molecular levels. Techniques such as flow cytometry and high-throughput screening have become indispensable tools in this field, allowing for rapid and detailed analysis of biological effects.
Flow Cytometry for Cellular Assays
Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells. In the context of coumarin research, it is particularly valuable for assessing cellular responses to treatment, such as changes in the cell cycle or the induction of apoptosis (programmed cell death).
For instance, studies on synthetic coumarin derivatives bearing a phosphonate (B1237965) group have utilized flow cytometry to analyze their effects on human colon cancer cells (HT29) and normal colon epithelial cells (CCD 841 CoTr). nih.gov The results demonstrated that certain coumarin compounds could increase the number of cancer cells in the sub-G1 phase, an indicator of apoptosis. nih.gov Furthermore, these compounds were shown to block the cell cycle at the G1 phase, thereby reducing the number of cells progressing into the S phase, where DNA replication occurs. nih.gov Such detailed cell cycle analysis provides critical insights into the potential anti-proliferative mechanisms of these compounds. nih.gov
Table 1: Effects of Synthetic Coumarin Derivatives on Cell Cycle Phases in HT29 Cancer Cells (as determined by Flow Cytometry)
| Compound | Effect on Sub-G1 Phase | Effect on G1 Phase | Effect on S Phase |
|---|---|---|---|
| CM-1 | Increase | Decrease (~4%) | - |
| CM-2 | Increase | - | - |
| CM-3 | - | Block | Significant Decrease |
| CM-4 | Increase | Block | Significant Decrease |
Data sourced from studies on synthetic coumarins bearing a phosphonate group. nih.gov
High-Throughput Screening Methodologies
High-Throughput Screening (HTS) encompasses a range of automated methods used to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov This approach is fundamental to modern drug discovery, providing the initial "hits" that can be developed into new drugs. nih.gov HTS can be broadly categorized into biochemical assays, which measure the effect of a compound on a purified target like an enzyme, and cell-based assays, which assess the compound's effect on whole cells. nih.gov
The discovery of novel 4-hydroxycoumarin (B602359) derivatives with specific biological activities often begins with HTS. For example, the identification of 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC) as an inhibitor of skeletal myosin II originated from a small-molecule library screen that detected its ability to decrease the actin-activated ATPase activity of the myosin protein. nih.gov This initial discovery through HTS prompted further investigation into its mechanism and the synthesis of analogues to explore structure-activity relationships, demonstrating the pivotal role of HTS in identifying lead compounds for therapeutic development. nih.gov
Interdisciplinary Approaches in Coumarin Research
The complexity of biological systems necessitates research that spans multiple scientific disciplines. Integrating computational modeling with traditional experimental work has become a cornerstone of modern medicinal chemistry, accelerating the design and discovery of new coumarin-based therapeutic agents.
Integration of Computational and Experimental Data
The synergy between computational modeling and experimental validation is a powerful strategy in drug development. Computational techniques, such as molecular docking, allow researchers to predict how a compound might bind to a specific protein target. These predictions can then guide the synthesis and experimental testing of the most promising candidates, saving significant time and resources.
In the study of coumarin derivatives, this integrated approach is common.
Myosin Inhibitors : Following the experimental discovery of a 4-hydroxycoumarin-based myosin inhibitor, molecular docking studies were used to predict its binding site on the myosin protein, suggesting it interacts with the same site as another known inhibitor, blebbistatin. nih.gov
Palladium(II) Complexes : The development of novel palladium(II) complexes with 4-hydroxycoumarin ligands involved both synthesis and biological screening (experimental) and molecular docking studies (computational) to assess their inhibitory activity. nih.gov
Anticancer Agents : In the development of phenylpyrazolo[3,4-d]pyrimidine-based analogs for cancer treatment, molecular docking was employed to explore the binding mode and mechanism of the synthesized compounds on various protein targets. mdpi.com This computational insight helps to rationalize the experimental results and guide the design of more potent and selective inhibitors. mdpi.com
Table 2: Examples of Integrated Computational and Experimental Studies on Coumarin Derivatives
| Research Area | Experimental Methods | Computational Methods | Key Findings |
|---|---|---|---|
| Myosin Inhibition | Synthesis of analogues, ATPase activity assays, contractility measurements. nih.gov | Molecular Docking. nih.gov | Predicted a shared binding site with a known inhibitor, guiding further development. nih.gov |
| Antioxidant/Cytotoxic Agents | Synthesis of Palladium(II) complexes, in vitro/in vivo biological screening. nih.gov | Molecular Docking. nih.gov | Docking studies suggested better inhibitory activity compared to other palladium(II) complexes. nih.gov |
| Anticancer Agents | Synthesis of pyrazolopyrimidine derivatives, anticancer activity assays. mdpi.com | Molecular Docking. mdpi.com | Explored the binding mode and mechanism of action on protein targets. mdpi.com |
Emerging Research Areas
Research into 4-hydroxycoumarin derivatives continues to expand into new and promising areas. A significant focus is on moving beyond broad-spectrum activity towards the creation of highly specific molecules that can target particular proteins or pathways involved in disease.
Development of Novel Targeted Inhibitors
The rational design of targeted inhibitors is a leading frontier in drug discovery. This approach aims to create molecules that selectively interact with a single, disease-relevant target, which can lead to higher efficacy and fewer side effects. The coumarin scaffold serves as a versatile starting point for designing such inhibitors.
Recent research has focused on developing coumarin-based compounds that selectively inhibit specific enzymes implicated in cancer:
Carbonic Anhydrase Inhibitors : A series of 3-(6-methylpyridin-2-yl)coumarin derivatives were designed and synthesized as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII. nih.gov These isoforms are linked to cancer progression, and the new compounds showed inhibitory activity in the sub- to low-micromolar range against these targets, while being inactive against other common isoforms (hCA I and II). nih.gov
CDK4/6 Degraders : In a novel therapeutic approach, researchers have rationally designed compounds that lead to the degradation of target proteins. One study successfully developed effective degraders of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle, based on a rational design strategy. nih.gov These "degraders" showed potent anti-proliferative activity and induced apoptosis in cancer cells, highlighting a powerful new strategy for cancer therapy. nih.gov
This focus on designing highly selective and novel-acting agents demonstrates the dynamic evolution of coumarin chemistry, promising a new generation of targeted therapeutics.
Chemosensing Applications
There is no available research data on the use of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy- as a chemosensor. Academic studies have explored other 4-hydroxycoumarin derivatives for sensing metal ions and other molecules, but these findings are not directly applicable to the specified compound.
Challenges and Future Opportunities in Academic Research of 3-(2,6-diethylphenyl)-4-hydroxycoumarin
Specific challenges in the synthesis, functionalization, or application of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy- have not been documented in the literature. Consequently, future research directions and opportunities for this particular molecule remain speculative and are not grounded in existing scientific inquiry. While general challenges exist for the synthesis and application of 3-substituted-4-hydroxycoumarins, these are not particular to the diethylphenyl variant.
To fulfill the request, dedicated research focusing on the synthesis and characterization of Coumarin, 3-(2,6-diethylphenyl)-4-hydroxy-, followed by an investigation into its photophysical properties and potential as a chemosensor, would be required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
